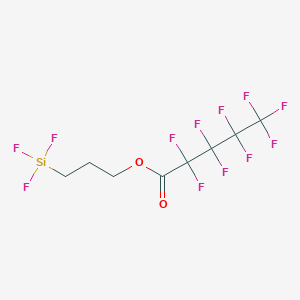
3-(Trifluorosilyl)propyl nonafluoropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluorosilyl)propyl nonafluoropentanoate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluorosilyl and nonafluoropentanoate groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluorosilyl)propyl nonafluoropentanoate typically involves the reaction of 3-(trifluorosilyl)propyl alcohol with nonafluoropentanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluorosilyl)propyl nonafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluorosilyl and nonafluoropentanoate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
3-(Trifluorosilyl)propyl nonafluoropentanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is employed in the study of biological systems, where its unique properties can be utilized to probe specific biochemical pathways.
Medicine: Research into the potential therapeutic applications of the compound is ongoing, with studies exploring its use in drug development and delivery.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trifluorosilyl)propyl nonafluoropentanoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can interact with various biological molecules, influencing their function and activity. The nonafluoropentanoate group contributes to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl isocyanate: Another compound with a similar silyl group but different functional properties.
3-(Trifluorosilyl)propyl methacrylate: Shares the trifluorosilyl group but has a different ester group.
Uniqueness
3-(Trifluorosilyl)propyl nonafluoropentanoate is unique due to the combination of trifluorosilyl and nonafluoropentanoate groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring high stability and reactivity.
Propiedades
Número CAS |
92916-37-5 |
|---|---|
Fórmula molecular |
C8H6F12O2Si |
Peso molecular |
390.20 g/mol |
Nombre IUPAC |
3-trifluorosilylpropyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C8H6F12O2Si/c9-5(10,4(21)22-2-1-3-23(18,19)20)6(11,12)7(13,14)8(15,16)17/h1-3H2 |
Clave InChI |
CLXSAWNWJGANHC-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



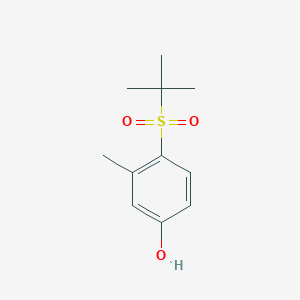
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

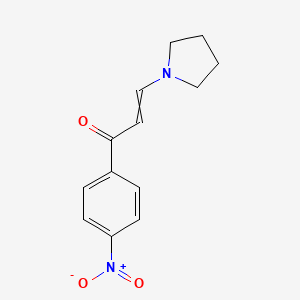
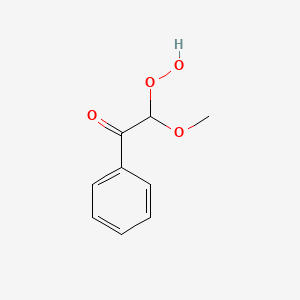

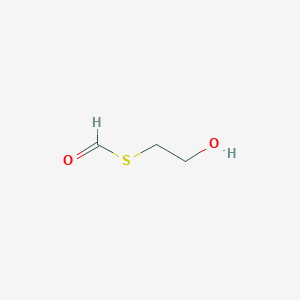
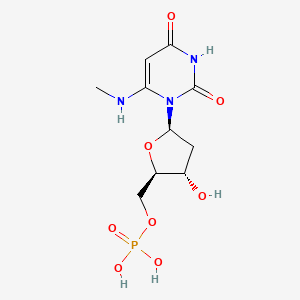
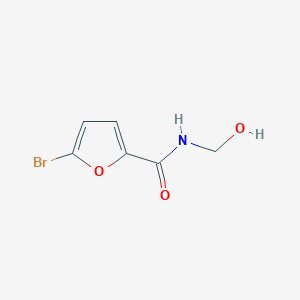
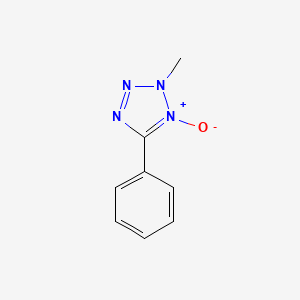
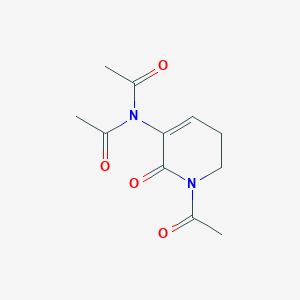
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

